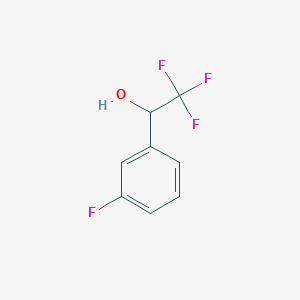

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol

説明

Significance of Fluorinated Alcohols as Synthetic Intermediates and Chiral Auxiliaries

Fluorinated alcohols are highly versatile synthetic intermediates. chemicalbook.comnih.gov The alcohol functional group can be readily transformed into other functionalities, while the fluorine atoms impart unique characteristics to the molecule. For instance, α-trifluoromethyl alcohols are precursors to important structures like α-trifluoromethyl amines and trifluoromethyl ethers. chemrevlett.comnih.gov

A key area where these compounds excel is in asymmetric synthesis. Chiral fluorinated alcohols, obtained in high enantiopurity, are invaluable for building stereochemically complex molecules. ki.siresearchgate.net The development of catalytic asymmetric methods to produce these alcohols, such as the reduction of prochiral trifluoromethyl ketones, is a significant focus of contemporary research. organic-chemistry.org These methods provide access to enantiomerically enriched compounds that are essential for investigating biological activity and for use as chiral ligands or catalysts in other asymmetric transformations.

Research Landscape of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol within Contemporary Organic Synthesis

While the broader class of α-trifluoromethyl aryl alcohols is the subject of extensive research, specific studies focusing solely on this compound are not widely represented in the current body of scientific literature. However, its synthesis and potential utility can be inferred from the well-established chemistry of analogous compounds. researchgate.netnih.govrsc.org

The primary route to this compound is the reduction of its corresponding ketone, 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone. The synthesis of chiral, enantiopure versions of the alcohol is of particular interest and is typically achieved through asymmetric reduction methods. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, yielding the (R) or (S) enantiomer with high selectivity.

Several catalytic systems have proven effective for the asymmetric synthesis of structurally similar chiral trifluoromethylated alcohols, as detailed in the table below.

| Catalytic Method | Catalyst System | Key Features |

| Asymmetric Transfer Hydrogenation (ATH) | ansa-Ruthenium(II) complexes in formic acid/triethylamine | Enables dynamic kinetic resolution for high stereopurity; applicable to complex structures. ki.si |

| Catalytic Asymmetric Reduction | Nickel-catalyzed cross-coupling and subsequent reduction | Involves forming a chiral ketone intermediate followed by a diastereoselective one-pot reduction. nih.govorganic-chemistry.org |

| Chemoenzymatic Reduction | Alcohol dehydrogenases (e.g., from Lactobacillus kefir) | Offers high enantioselectivity (95% to >99% ee) and good yields under mild, enzymatic conditions. nih.gov |

| Organocatalytic Aldol Reaction | Takemoto-type thiourea (B124793) catalysts | Effective for cross-aldol reactions with trifluoromethyl ketones to form tertiary alcohols. rsc.org |

The (S)-enantiomer of this compound is commercially available and noted for its potential use in organic and medicinal chemistry. smolecule.com Like other fluorinated alcohols, it is suggested to be a competitive inhibitor of alcohol dehydrogenase and can form stable complexes with Lewis bases via hydrogen bonding, indicating its potential as a chiral solvating agent or a building block in drug discovery. smolecule.com

Unaddressed Research Gaps and Future Directions for this compound

The limited specific research on this compound highlights significant research opportunities. The primary gap is the lack of dedicated studies on its synthesis, characterization, and application.

Future research directions should include:

Development of Optimized Synthetic Protocols: While general methods exist, research focused on developing highly efficient and enantioselective catalytic syntheses specifically tailored for this compound is needed. This would involve screening various catalysts and reaction conditions to maximize yield and enantiomeric excess.

Exploration of its Role as a Chiral Building Block: A systematic investigation into its utility as a synthetic intermediate for creating novel fluorinated compounds is warranted. Its conversion into corresponding amines, ethers, esters, and other derivatives could yield molecules with interesting chemical and biological properties.

Investigation of Biological Activity: Given that fluorinated compounds are prevalent in pharmaceuticals, a thorough evaluation of the biological profile of both enantiomers of this compound is a logical next step. This could uncover potential applications in medicinal chemistry.

Application in Asymmetric Catalysis: The chiral nature of the molecule suggests its potential use as a chiral ligand for metal catalysts or as a chiral additive or co-solvent in asymmetric reactions to induce stereoselectivity. chemicalbook.com

Structure

3D Structure

特性

IUPAC Name |

2,2,2-trifluoro-1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXAHGNGZGBILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631336 | |

| Record name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81577-10-8 | |

| Record name | 3-Fluoro-α-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81577-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trifluoro 1 3 Fluorophenyl Ethanol

Enantioselective Synthesis of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol

Enantioselective synthesis is critical for producing specific enantiomers of chiral alcohols. The strategies employed generally fall into two main categories: the asymmetric reduction of a ketone precursor and the asymmetric addition of a trifluoromethyl group to an aldehyde.

The asymmetric reduction of the corresponding ketone, 3'-fluoro-2,2,2-trifluoroacetophenone, is a widely explored and effective route. The strong electron-withdrawing nature of the trifluoromethyl group makes these ketones challenging substrates, but several catalytic systems have been developed to address this. rsc.orgresearchgate.net These strategies include catalytic hydrogenation, transfer hydrogenation, and biocatalytic reductions.

Catalytic asymmetric hydrogenation (AH) is a powerful and atom-economical method for producing chiral alcohols. nih.gov This technique involves the use of molecular hydrogen (H₂) and a chiral transition-metal catalyst. For the reduction of trifluoromethyl ketones, complexes of rhodium and iridium have shown significant success. rsc.orgresearchgate.net Iridium complexes with specific ligands, in particular, have been developed to provide high yields and excellent enantioselectivities for the synthesis of chiral 2,2,2-trifluoroethanols. rsc.orgresearchgate.net The choice of chiral ligand is crucial for inducing high enantioselectivity, with Josiphos-type diphosphine ligands being effective in rhodium-catalyzed hydrogenations of aryl perfluoroalkyl ketones. researchgate.net

Table 1: Examples of Catalytic Asymmetric Hydrogenation of Trifluoromethyl Ketones Note: Data represents general findings for this class of compounds due to the specificity of the target molecule.

| Catalyst/Ligand System | Substrate Class | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Iridium/f-Amphol | Trifluoromethyl Ketones | up to 99 | up to 99 | rsc.org |

| Rhodium(III)/Josiphos | Aryl Perfluoroalkyl Ketones | High | High | researchgate.net |

| Rhodium/N,P-Ligands | Fluoromethylated Olefins | 80-99 | 87-96 | nih.gov |

Asymmetric transfer hydrogenation (ATH) offers an alternative to using high-pressure hydrogen gas, instead employing a hydrogen donor molecule such as isopropanol (B130326) or a formic acid/triethylamine mixture. webofproceedings.orgmdpi.com Ruthenium(II) catalysts, particularly Noyori-Ikariya type catalysts, are well-established for this transformation. mdpi.com These systems, which feature a ruthenium center coordinated to a chiral diamine ligand and an arene, have proven effective for the reduction of various ketones. webofproceedings.org The mechanism involves the formation of an 18-electron ruthenium hydride species that transfers hydrogen to the ketone, with the chiral ligand directing the stereochemical outcome. mdpi.com This method is valued for its operational simplicity and has been successfully applied to ketones bearing strong electron-withdrawing groups. webofproceedings.org

Table 2: Representative Chiral Catalysts for Asymmetric Transfer Hydrogenation Note: This table illustrates catalysts effective for the general class of aryl ketones.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or whole microbial cells, presents a green and highly selective method for ketone reduction. nih.gov These enzymatic systems can operate under mild conditions and often provide exceptionally high enantiomeric excess (>99% ee). nih.gov For instance, a carbonyl reductase from Kluyveromyces thermotolerans has been used to reduce 3'-(trifluoromethyl)acetophenone (B147564) with quantitative conversion and excellent enantioselectivity. nih.gov Similarly, recombinant E. coli cells expressing a carbonyl reductase have been engineered to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol with an enantiomeric excess greater than 99.9%. nih.gov Ketoreductases are particularly adept at differentiating between methyl and trifluoromethyl ketones, allowing for chemo- and stereoselective reductions. nih.gov

Table 3: Biocatalytic Reduction of 3'-(Trifluoromethyl)acetophenone

| Biocatalyst | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Recombinant E. coli expressing Carbonyl Reductase | (R) | High | > 99.9 | nih.gov |

| Carbonyl Reductase from K. thermotolerans | Not specified | Quantitative | > 99 | nih.gov |

| Ketoreductase Enzymes | Not specified | High | > 98 | nih.gov |

While the prompt specifies addition reactions to trifluoroacetophenones, the more common analogous pathway involves the nucleophilic addition of a trifluoromethyl group to the corresponding aldehyde, in this case, 3-fluorobenzaldehyde (B1666160). This approach builds the C-CF₃ bond and the stereocenter simultaneously.

The enantioselective nucleophilic addition of a trifluoromethyl group to an aldehyde is a cornerstone of organofluorine chemistry. This is frequently accomplished using organosilicon reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), often called the Ruppert-Prakash reagent, in the presence of a substoichiometric amount of a Lewis base activator and a chiral catalyst. The reaction proceeds through the formation of a hypervalent siliconate species that delivers the CF₃ nucleophile to the aldehyde carbonyl. The chirality of the final alcohol product is dictated by the chiral environment created by the catalyst during the addition step. While specific examples for 3-fluorobenzaldehyde leading directly to the target molecule are specialized, the general methodology is robust for a wide array of aryl aldehydes.

Asymmetric Addition Reactions to Trifluoroacetophenones

Chiral Lewis Acid Catalyzed Additions

The asymmetric addition of a trifluoromethyl group to 3-fluorobenzaldehyde is a direct and powerful strategy for synthesizing this compound in an enantiomerically enriched form. This transformation is often facilitated by chiral Lewis acids, which coordinate to the aldehyde, activating it towards nucleophilic attack and creating a chiral environment that directs the approach of the trifluoromethylating agent.

One of the most common trifluoromethylating agents used in these reactions is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). The reaction requires a nucleophilic initiator to generate the trifluoromethyl anion in situ. The choice of the chiral Lewis acid is critical for achieving high enantioselectivity. Typically, these catalysts are complexes of a metal center (such as titanium, zinc, or copper) with a chiral ligand.

For instance, titanium-based Lewis acids in combination with chiral diol ligands have been shown to be effective in the asymmetric trifluoromethylation of various aldehydes. Although a specific study detailing the synthesis of this compound using this method is not prevalent in the literature, analogous reactions with other aromatic aldehydes have demonstrated high yields and enantiomeric excesses (ee). The general mechanism involves the formation of a chiral titanium complex that preferentially binds one face of the aldehyde, leading to the stereoselective addition of the CF₃ group.

Below is a representative table of results for the chiral Lewis acid-catalyzed trifluoromethylation of benzaldehyde, which serves as a model for the synthesis of the target compound.

| Catalyst/Ligand System | Trifluoromethyl Source | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Ti(OiPr)₄ / (R)-BINOL | TMSCF₃ | Toluene | >90 | >95 |

| Zn(OTf)₂ / Chiral Amino Alcohol | TMSCF₃ | CH₂Cl₂ | 85-95 | 80-90 |

| Cu(OAc)₂ / Chiral Diamine | TMSCF₃ | Toluene | 80-90 | >90 |

| Data is illustrative for analogous reactions and may not represent direct results for 3-fluorobenzaldehyde. |

Organocatalytic Approaches for Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals and often proceeding under mild conditions. For the synthesis of chiral trifluoromethylated alcohols, organocatalytic methods typically involve the activation of the aldehyde or the trifluoromethylating agent by a small organic molecule.

Proline and its derivatives are among the most studied organocatalysts. crossref.orgnii.ac.jp In the context of trifluoromethylation, a common strategy is the use of a chiral amine catalyst to form an enamine or iminium ion intermediate, which then reacts stereoselectively. While direct organocatalytic trifluoromethylation of aldehydes using TMSCF₃ is challenging, related methodologies have been developed. For example, the asymmetric α-trifluoromethylation of aldehydes can be achieved using an iridium photocatalyst in combination with a chiral imidazolidinone catalyst, producing versatile α-trifluoromethyl aldehydes that can be subsequently reduced to the desired alcohol.

Another approach involves the use of bifunctional organocatalysts, such as quinine-derived thioureas. These catalysts can activate both the electrophile and the nucleophile through hydrogen bonding interactions, facilitating a highly organized transition state. While direct application to this compound is not widely reported, these catalysts have shown excellent results in cascade reactions involving trifluoromethylated nucleophiles.

The table below summarizes typical results for the organocatalytic asymmetric synthesis of chiral trifluoromethylated compounds.

| Organocatalyst | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Jørgensen-Hayashi Catalyst | α-Fluorination | α-Chloroaldehydes | High | High |

| Quinine-derived Thiourea (B124793) | Michael-Hemiketalization | β,γ-Unsaturated α-keto esters | >90 | >95 |

| Chiral Imidazolidinone / Photocatalyst | α-Trifluoromethylation | Aldehydes | High | High |

| Data is based on methodologies for synthesizing related chiral fluorinated molecules. |

Classical Chiral Resolution Techniques for Racemic this compound

When a stereoselective synthesis is not employed, the resulting racemic mixture of this compound must be separated into its individual enantiomers. Classical resolution techniques remain a cornerstone for obtaining enantiomerically pure compounds.

Diastereomeric Salt Formation and Crystallization

This method relies on the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org Since the target molecule is an alcohol, it must first be converted into an acidic derivative, such as a hemiester (e.g., by reaction with phthalic or maleic anhydride), to allow salt formation with a chiral base. nih.gov Alternatively, if the molecule were an amine, it could be resolved with a chiral acid.

Common chiral bases used as resolving agents include naturally occurring alkaloids like brucine, strychnine, and cinchonidine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine. libretexts.orgnih.gov The resulting diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. wikipedia.org One diastereomer will preferentially crystallize from the solution, leaving the other in the mother liquor. After separation, the desired enantiomer is recovered by treating the salt with an acid to remove the chiral auxiliary.

The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, often requiring extensive screening to find the optimal conditions. unchainedlabs.com

Kinetic Resolution through Enzymatic or Chemical Methods

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the product.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective chiral catalysts for the kinetic resolution of alcohols. dntb.gov.ua The resolution of racemic 2,2,2-trifluoro-1-arylethanols is well-documented. researchgate.net A common method involves the enantioselective acylation of the alcohol using an acyl donor, such as vinyl acetate, in the presence of a lipase. One enantiomer is acylated at a much higher rate, leaving the other enantiomer as the unreacted alcohol. For example, lipases from Candida antarctica (CAL-B) and Burkholderia cepacia have shown high enantioselectivity in the resolution of various 2,2,2-trifluoro-1-(heteroaryl)ethanols. dntb.gov.uaresearchgate.net

The following table presents data from the enzymatic kinetic resolution of analogous 2,2,2-trifluoro-1-arylethanols, illustrating the potential of this method.

| Substrate (Aryl Group) | Enzyme | Acyl Donor | Unreacted (S)-Alcohol ee (%) | Acylated (R)-Ester ee (%) |

| Phenyl | Pseudomonas aeruginosa lipase | Vinyl Acetate | >99 | >99 |

| 2-Naphthyl | Pseudomonas aeruginosa lipase | Vinyl Acetate | >99 | >99 |

| 2-Thienyl | Burkholderia cepacia lipase | Vinyl Acetate | >98 | >98 |

| 2-Furyl | Burkholderia cepacia lipase | Vinyl Acetate | >98 | >98 |

| Data from studies on analogous compounds. |

Chemical Kinetic Resolution: Non-enzymatic methods using chiral catalysts can also achieve kinetic resolution. Chiral acylation catalysts, such as those based on chiral amines or phosphines, can selectively acylate one enantiomer of the racemic alcohol. For instance, (R)-benzotetramisole has been used as a catalyst for the kinetic resolution of 2,2,2-trifluoro-1-arylethanols, showing good selectivity for various substrates.

Chiral Stationary Phase Chromatography for Enantiomeric Separation

Chromatographic separation on a chiral stationary phase (CSP) is a powerful analytical and preparative technique for resolving enantiomers. hplc.eu High-performance liquid chromatography (HPLC) is the most common modality. The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

For fluorinated alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD-H), are often effective. google.com The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol or ethanol (B145695). The exact composition of the mobile phase is optimized to achieve the best separation.

Supercritical fluid chromatography (SFC) is another valuable technique for chiral separations, often providing faster separations and using more environmentally friendly mobile phases (supercritical CO₂ with a modifier). nih.gov 2,2,2-Trifluoroethanol (TFE) has been evaluated as a modifier in SFC for the separation of alcohol-sensitive chiral compounds. nih.gov

Novel Synthetic Routes and Methodology Development

The field of asymmetric synthesis is continually evolving, with new methods being developed to access chiral fluorinated compounds more efficiently. Recent advancements relevant to the synthesis of this compound include novel catalytic systems and conceptual approaches.

One area of development is the use of earth-abundant metal catalysts for asymmetric trifluoromethylation, offering a more sustainable alternative to precious metal catalysts. Iron and copper-catalyzed reactions are gaining prominence.

Photoredox catalysis has also opened new avenues for the introduction of trifluoromethyl groups. These methods often proceed under very mild conditions and can tolerate a wide range of functional groups. The combination of photoredox catalysis with organocatalysis allows for highly enantioselective transformations.

Furthermore, chemoenzymatic dynamic kinetic resolution (DKR) processes are being developed. nih.gov In DKR, the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% for a single enantiomer of the product. This is often achieved by combining an enzyme for the resolution step with a metal catalyst for the racemization. For alcohols, this can involve a ruthenium-catalyzed racemization that proceeds through a transient ketone intermediate.

These novel methodologies promise to provide more efficient, selective, and sustainable routes to valuable chiral building blocks like this compound in the future.

Cascade Reactions and Multicomponent Strategies

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next, all occurring in a single pot. This approach is highly efficient as it minimizes solvent use, purification steps, and waste generation. While specific one-pot cascade reactions for the direct synthesis of this compound are not extensively documented, the principles can be applied to create highly efficient synthetic routes.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, represent another powerful strategy. The Petasis borono-Mannich reaction, for example, is a multicomponent condensation of an aldehyde, an amine, and a boronic acid to afford chiral amines and can be adapted for the synthesis of complex molecules. nih.gov For the synthesis of fluorinated alcohols, a potential multicomponent approach could involve the reaction of a fluorinated aldehyde, an amine, and a suitable carbon nucleophile, although this is a conceptual framework rather than a reported synthesis for the target molecule.

A more direct, albeit not strictly cascade, approach involves the in-situ generation of a trifluoromethyl nucleophile which then attacks an aldehyde. For instance, the use of trifluorodiazo alkanes in combination with organoboronates, catalyzed by BINOL derivatives, has been shown to produce chiral α-trifluoromethyl boronic acids, which are versatile intermediates for chiral alcohols. digitellinc.com

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to automate and scale up reactions rapidly. mit.edu The synthesis of this compound is well-suited to a flow chemistry approach, which would typically involve a multi-step sequence.

A likely flow process would begin with the α-trifluoromethylation of a suitable ketone precursor. Metal-free, visible-light-mediated photoredox catalysis has been successfully employed for the α-trifluoromethylation of ketones in continuous flow, demonstrating rapid reaction times and good yields. researchgate.netresearchgate.net This could be followed by an in-line purification step before the intermediate is passed to a second reactor for reduction.

The subsequent step, the reduction of the trifluoromethyl ketone, can also be efficiently performed in a flow system. Biocatalytic reductions, using immobilized enzymes, are particularly amenable to flow chemistry. A notable example is the coupling of photocatalytic trifluoromethylation with a biocatalytic stereoselective ketone reduction in a continuous flow system to produce optically pure chiral trifluoromethylated alcohols. elsevierpure.comelsevierpure.comresearchgate.net This combined photo- and biocatalytic cascade highlights the potential of flow chemistry to integrate different reaction types into a seamless process.

Below is a table illustrating typical conditions for the two key steps in a potential flow synthesis of this compound, based on analogous reactions reported in the literature.

| Step | Reaction Type | Catalyst/Reagent | Solvent | Residence Time | Temperature | Yield | Ref |

| 1 | α-Trifluoromethylation of Ketone | CF₃SO₂Cl, Visible Light, Photoredox Catalyst | Acetonitrile | 2 min | Ambient | ~50% | researchgate.netnih.gov |

| 2 | Asymmetric Ketone Reduction | Immobilized Alcohol Dehydrogenase (ADH) | Buffer/Co-solvent | Varies | 25-30 °C | >95% | elsevierpure.comelsevierpure.com |

Sustainable and Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, the most significant green strategy is the use of biocatalysis for the asymmetric reduction of the precursor ketone, 3'-fluoro-2,2,2-trifluoroacetophenone.

Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers several advantages:

High Enantioselectivity: Enzymes can produce the desired enantiomer with very high purity, often exceeding 99% enantiomeric excess (ee).

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption.

Reduced Waste: The use of toxic heavy metal catalysts and harsh reducing agents is avoided.

A variety of microorganisms and isolated enzymes have been shown to be effective for the reduction of trifluoroacetophenones. researchgate.net The regeneration of the required cofactor (e.g., NADPH) is often achieved using a sacrificial co-substrate like isopropanol, which is converted to acetone.

Another emerging green approach is the use of electrochemistry to drive the asymmetric reduction. Electrochemically promoted asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone (B138007) using a chiral ruthenium catalyst has been demonstrated to achieve high yields and enantioselectivities with a low energy input. researchgate.net This method avoids the need for stoichiometric chemical reducing agents.

The following table summarizes representative results for the green synthesis of chiral trifluoromethyl carbinols from their corresponding ketones.

| Precursor Ketone | Catalyst System | Co-substrate/Method | Solvent | Yield | Enantiomeric Excess (ee) | Ref |

| 2,2,2-Trifluoroacetophenone | Alcohol Dehydrogenase (ADH) from Lactobacillus kefir | Isopropanol | Buffer/THF | >99% | >99% (S) | elsevierpure.comelsevierpure.com |

| Various Trifluoroacetophenones | Ketoreductase KRED1-Pglu | Isopropanol | Buffer | >99% | >99% | researchgate.net |

| 2,2,2-Trifluoroacetophenone | Chiral Ru Complex | Electrochemical | Ethanol | 96% | 94% (R) | researchgate.net |

| Aryl Trifluoromethyl Ketones | Chiral Phosphoric Acids | Friedel-Crafts with Indoles | Toluene | up to 98% | up to 96% | nih.gov |

Stereochemical Investigations of 2,2,2 Trifluoro 1 3 Fluorophenyl Ethanol

Determination of Absolute Configuration

Establishing the absolute spatial arrangement of atoms at a chiral center is fundamental to understanding its interaction with other chiral molecules, such as biological receptors. Several powerful techniques are employed for this purpose. While specific studies on 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol are not extensively reported in publicly available literature, the following sections outline the standard and effective methodologies that would be applied for its stereochemical elucidation.

X-ray Crystallography of Chiral Derivatives

X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. For chiral alcohols like this compound, which are often oils or low-melting solids, derivatization with a chiral reagent of known absolute configuration is a common strategy to induce crystallization.

The process involves reacting the alcohol with a chiral carboxylic acid, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a diastereomeric ester. These diastereomers often have different physical properties, facilitating their separation and crystallization. Once a suitable crystal of one diastereomer is grown, its structure can be solved by X-ray diffraction. By knowing the absolute configuration of the incorporated chiral auxiliary, the configuration of the alcohol's stereocenter can be definitively assigned.

A hypothetical crystallographic data table for a chiral derivative of (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is presented below to illustrate the nature of the data obtained.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₈H₁₂F₇O₃ |

| Formula Weight | 425.28 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 10.123(4), 12.456(5), 15.789(6) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1994.5(14) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.416 |

| Flack Parameter | 0.02(5) |

This is a hypothetical data table for illustrative purposes.

Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for assigning the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral molecule.

ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, resulting in a spectrum with positive or negative peaks known as Cotton effects. ORD measures the change in the angle of optical rotation with respect to the wavelength of light. The combination of experimental ECD/ORD spectra with quantum chemical calculations allows for the determination of absolute configuration.

For this compound, the aromatic chromophore would give rise to characteristic Cotton effects in the ECD spectrum. By comparing the experimentally measured spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the R-enantiomer), a correlation can be made. If the experimental and calculated spectra match in terms of the signs of the Cotton effects, the absolute configuration can be assigned.

Below is a hypothetical table comparing experimental and calculated ECD data.

| Enantiomer | Method | Wavelength (nm) | Δ ε (M⁻¹cm⁻¹) |

| (R) | Experimental | 265 | +2.5 |

| 220 | -4.8 | ||

| (R) | Calculated | 268 | +3.1 |

| 223 | -5.2 | ||

| (S) | Calculated | 268 | -3.1 |

| 223 | +5.2 |

This is a hypothetical data table for illustrative purposes.

Computational Approaches for Stereochemical Assignment

In conjunction with chiroptical methods, computational chemistry plays a crucial role in the assignment of absolute configuration. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to predict the three-dimensional structures and chiroptical properties of chiral molecules.

The process typically involves:

Performing a conformational search for the enantiomers of this compound to identify the most stable conformers.

Optimizing the geometries of these conformers using DFT.

Calculating the ECD spectra and optical rotation for the most stable conformers using TD-DFT.

Averaging the calculated properties based on the Boltzmann population of the conformers.

Comparing the final calculated data with the experimental measurements.

A good agreement between the calculated and experimental optical rotation (both in sign and magnitude) can provide strong evidence for the assignment of the absolute configuration.

A hypothetical comparison of calculated and experimental optical rotation is shown below.

| Compound | Calculated [α]D²⁰ | Experimental [α]D²⁰ |

| (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol | +25.8° | +23.5° |

| (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol | -25.8° | -23.1° |

This is a hypothetical data table for illustrative purposes.

Stereochemical Stability and Racemization Studies

The stereochemical stability of a chiral compound is its ability to resist racemization, the process by which an enantiomerically pure or enriched sample converts into a mixture of equal amounts of both enantiomers. For benzylic alcohols like this compound, the stereocenter is potentially susceptible to racemization under certain conditions.

The presence of the electron-withdrawing trifluoromethyl group can influence the stability of a carbocation intermediate at the benzylic position, which is often involved in racemization pathways. Studies on the racemization of this compound would involve monitoring the change in its optical purity over time under various conditions, such as different pH values, temperatures, and in the presence of various catalysts.

A typical racemization study would involve dissolving an enantiomerically enriched sample of the alcohol in a specific solvent and monitoring its optical rotation or enantiomeric excess (e.e.) at regular intervals using polarimetry or chiral High-Performance Liquid Chromatography (HPLC). The rate of racemization can then be determined, providing insights into the compound's stereochemical stability under different environments.

The following table illustrates hypothetical data from a racemization study of (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol at an elevated temperature.

| Time (hours) | Enantiomeric Excess (%) |

| 0 | 99.0 |

| 12 | 95.2 |

| 24 | 91.5 |

| 48 | 84.1 |

| 72 | 77.3 |

This is a hypothetical data table for illustrative purposes.

Reactivity and Derivatization Studies of 2,2,2 Trifluoro 1 3 Fluorophenyl Ethanol

Functional Group Transformations of the Alcohol Moiety

The secondary alcohol moiety is the primary site for functional group transformations in 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol. The presence of the adjacent electron-withdrawing trifluoromethyl group significantly influences the reactivity of the alcohol and its corresponding C-H bond, enhancing the acidity of the hydroxyl proton and activating the carbinol position.

Oxidation Reactions and Stereospecificity

The oxidation of the secondary alcohol in this compound is expected to yield the corresponding ketone, 2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-one. This transformation removes the molecule's chiral center. The electron-withdrawing nature of the trifluoromethyl and 3-fluorophenyl groups facilitates this oxidation. A variety of standard oxidizing agents can be employed for this purpose. Thermodynamics generally favor the oxidation of secondary alcohols to ketones. acs.orgresearchgate.net For instance, catalytic systems involving nitric acid and iron(III) chloride in fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have proven effective for the aerobic oxidation of secondary alcohols. nih.gov

While stereospecificity in the context of product formation is not applicable as the chiral center is destroyed, the use of chiral oxidizing agents or catalytic systems could, in principle, be used for the kinetic resolution of a racemic mixture of this compound.

| Oxidizing Agent/System | Expected Product | Typical Conditions | Reference |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-one | Dichloromethane (DCM), Room Temp. | General Oxidation Protocol |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-one | DCM, -78 °C to Room Temp. | General Oxidation Protocol |

| Dess-Martin Periodinane (DMP) | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-one | DCM, Room Temp. | nih.gov |

| HNO₃ / FeCl₃ (catalytic), O₂ | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-one | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | acs.orgnih.gov |

Esterification and Etherification Reactions for Derivative Synthesis

The alcohol group readily undergoes esterification and etherification to produce a variety of derivatives. Standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine), would yield the corresponding esters. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis is a potential route. Specialized reagents can also be used; for example, phenyl(2,2,2-trifluoroethyl)iodonium triflate has been used for the facile synthesis of 2,2,2-trifluoroethyl esters from fatty acids at room temperature. researchgate.net

Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the increased acidity of the alcohol due to the CF₃ group, deprotonation is relatively facile. Metal-free pathways, such as using boron trifluoride diethyl etherate to catalyze etherification, may also be applicable. researchgate.net

| Reaction Type | Reagents | Derivative Formed | Reference for Method |

|---|---|---|---|

| Esterification | Acetyl chloride, Pyridine | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethyl acetate | Standard Acylation |

| Esterification | Trifluoroacetic anhydride, Et₃N | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethyl trifluoroacetate | utoronto.ca |

| Etherification | 1) NaH; 2) CH₃I | 1-(1-Methoxy-2,2,2-trifluoroethyl)-3-fluorobenzene | Williamson Synthesis |

| Etherification | 1) NaH; 2) Benzyl bromide | 1-(1-(Benzyloxy)-2,2,2-trifluoroethyl)-3-fluorobenzene | Williamson Synthesis |

Formation of Fluorinated Carbanions and Reactivity Studies

The formation of a carbanion by direct deprotonation of the benzylic C-H bond in this compound is considered synthetically challenging. The strong electron-withdrawing effect of the adjacent trifluoromethyl group, which might be expected to stabilize a carbanion, paradoxically contributes to its instability. acs.org Such α-trifluoromethyl carbanions are notoriously prone to rapid, spontaneous β-elimination of a fluoride (B91410) ion to generate a 1,1-difluoroalkene. acs.org This decomposition pathway has significantly hindered the development and use of these species in organic synthesis.

Therefore, generating a stable carbanion at the carbinol carbon of this compound for subsequent reactions is not a viable strategy under standard basic conditions. Advanced methods that can generate and trap these carbanions as transient intermediates, for example through the use of organometallic complexes that stabilize the anionic charge, would be required. Research by Trost and coworkers has shown that π-allyl palladium complexes can stabilize neighboring α-trifluoromethyl carbanions, allowing them to participate in asymmetric cycloadditions. researchgate.net However, such reactivity has not been reported for the title compound.

Reactions Involving the Fluorophenyl and Trifluoromethyl Groups

Aromatic Functionalization and Electrophilic/Nucleophilic Substitution Studies

The 3-fluorophenyl ring is subject to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The aromatic ring is deactivated towards EAS due to the inductive electron-withdrawing effects of both the fluorine atom and the 1-(2,2,2-trifluoro)ethanol group.

Fluorine: A deactivating, ortho, para-director.

-CH(OH)CF₃ Group: A deactivating, meta-director due to the strong inductive effect of the CF₃ group.

The combined influence of these groups directs incoming electrophiles to specific positions. The powerful deactivating nature of the side chain suggests that substitution will be directed primarily by the fluorine atom, but to positions that are also least deactivated by the side chain. Therefore, the most likely positions for electrophilic attack are C4 and C6 (ortho and para to the fluorine, respectively). Attack at C2 is sterically hindered and electronically disfavored. Attack at C5 is meta to the fluorine but ortho to the deactivating side chain, making it less favorable.

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) | Reference for Principles |

|---|---|---|---|

| Nitration | NO₂⁺ | 1-(5-Fluoro-2-nitrophenyl)-2,2,2-trifluoroethanol (C6 sub.) and 1-(3-Fluoro-4-nitrophenyl)-2,2,2-trifluoroethanol (C4 sub.) | masterorganicchemistry.comlibretexts.org |

| Bromination | Br⁺ | 1-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroethanol (C6 sub.) and 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanol (C4 sub.) | masterorganicchemistry.comlibretexts.org |

| Friedel-Crafts Acylation | RCO⁺ | Reaction is unlikely to proceed due to strong deactivation of the ring. | libretexts.org |

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require an electron-deficient aromatic ring and a good leaving group. In this compound, the fluorine atom can act as a leaving group. The reaction is facilitated by the presence of the electron-withdrawing -CH(OH)CF₃ group, particularly if it is oxidized to the even more strongly withdrawing ketone. google.com In SNAr reactions of haloarenes, fluoride is often the best leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comstackexchange.com A strong nucleophile (e.g., NaOCH₃, NaNH₂) could displace the fluorine atom, with the attack occurring at C3.

Mechanistic Investigations of Trifluoromethyl Group Reactivity

The trifluoromethyl group is one of the most stable functional groups in organic chemistry due to the high strength of the carbon-fluorine bond. tcichemicals.com It is generally considered inert under a vast majority of synthetic conditions, including acidic, basic, and reductive/oxidative environments that transform other parts of the molecule.

Mechanistic investigations into the reactivity of the CF₃ group itself show that C-F bond cleavage is difficult. Such transformations typically require harsh conditions or specialized reagents. For example:

Protolytic Defluorination: In Brønsted superacids, trifluoromethyl-substituted arenes can undergo protolytic C-F bond cleavage to form reactive electrophilic species like acylium cations. nih.gov

Reductive Defluorination: Certain metal hydrides or transition metal catalysts can achieve reductive cleavage of C-F bonds, but this is not a common transformation.

Hydrolysis: Conversion of a benzylic trifluoromethyl group to a carboxylic acid can occur but requires forcing conditions, such as strong acid or base at high temperatures.

For this compound, the trifluoromethyl group is expected to be unreactive. Its primary role is electronic and steric. Electronically, it increases the acidity of the alcohol, influences the reactivity of the benzylic position, and deactivates the aromatic ring. nih.gov Any synthetic transformations on this molecule would be expected to occur at the alcohol or the aromatic ring, leaving the trifluoromethyl group intact.

Mechanistic Studies of Key Reactions Involving this compound

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For a molecule like this compound, which possesses both a reactive secondary alcohol and electron-withdrawing fluorine substituents, mechanistic studies would be crucial for predicting its behavior in various chemical environments. Key reactions could include oxidation of the alcohol to a ketone, dehydration to an alkene, or esterification. Mechanistic studies of these reactions would typically involve a combination of computational modeling and experimental kinetics.

Transition State Analysis and Reaction Pathway Elucidation

Transition state analysis is a powerful tool for understanding the energetic barriers and geometric requirements of a chemical reaction. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) would likely be employed to model the reaction pathways.

For instance, in a hypothetical oxidation reaction, researchers would model the interaction of the alcohol with an oxidizing agent. The calculations would aim to identify the transition state structure, which represents the highest energy point along the reaction coordinate. The geometry of this transition state (e.g., bond lengths and angles of the atoms involved in the bond-breaking and bond-forming processes) would provide insight into the mechanism. The calculated activation energy (the energy difference between the reactants and the transition state) would determine the theoretical rate of the reaction.

Similarly, for a dehydration reaction, which would likely proceed via an E1 or E2 mechanism, transition state analysis could distinguish between these pathways. An E1 mechanism would involve a carbocation intermediate, and the rate-determining step would be the loss of a water molecule. An E2 mechanism would involve a concerted process where a base removes a proton and the hydroxyl group leaves simultaneously. Computational modeling could predict the relative energies of the transition states for these two pathways, thereby suggesting the more likely mechanism under specific reaction conditions.

A hypothetical reaction pathway elucidation for the acid-catalyzed dehydration of this compound might involve the following steps, which could be modeled computationally:

Protonation of the hydroxyl group by the acid catalyst.

Loss of a water molecule to form a secondary carbocation. The stability of this carbocation would be influenced by the electron-withdrawing effects of the trifluoromethyl and fluoro-phenyl groups.

Deprotonation of an adjacent carbon by a conjugate base to form the alkene.

The energy profile for this entire pathway, including any intermediates and transition states, would be mapped out to provide a comprehensive understanding of the reaction mechanism.

Kinetic Isotope Effects in Relevant Reactions

The kinetic isotope effect (KIE) is a powerful experimental tool used to determine the mechanism of a reaction by identifying which bonds are broken or formed in the rate-determining step. This is achieved by replacing an atom in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the change in the reaction rate.

For reactions involving this compound, a primary KIE would be expected if the C-H bond to the alcohol carbon is broken in the rate-determining step of an oxidation reaction. By comparing the rate of oxidation of the normal compound with its deuterated analogue (where the hydrogen on the alcohol carbon is replaced by deuterium), a kH/kD ratio significantly greater than 1 would indicate a primary KIE and suggest that this C-H bond cleavage is part of the rate-limiting step.

A hypothetical study on the oxidation of this compound could yield the data presented in the table below.

| Substrate | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound | kH = 1.5 x 10⁻⁴ | 6.8 |

| This compound-1-d | kD = 2.2 x 10⁻⁵ |

In this hypothetical example, the significant KIE of 6.8 would strongly support a mechanism where the C-H bond at the alcohol carbon is cleaved in the rate-determining step.

Secondary KIEs could also be informative. For example, in a reaction proceeding through a carbocation intermediate (like an E1 dehydration), replacing the hydrogens on the adjacent carbon with deuterium (B1214612) could result in a small secondary KIE (kH/kD slightly greater than 1). This would be due to hyperconjugation stabilizing the transition state leading to the carbocation, an effect that is less pronounced with the heavier deuterium isotope.

The table below illustrates hypothetical secondary KIE data for an E1 dehydration.

| Substrate | Rate Constant (k) at 350 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound | kH = 3.2 x 10⁻³ | 1.15 |

| This compound-2,2,2-d₃ | kD = 2.78 x 10⁻³ |

A small, normal secondary KIE, as shown in this hypothetical data, would be consistent with a change in hybridization at the carbon adjacent to the reaction center in the rate-determining step, which is characteristic of an E1 mechanism.

Applications of 2,2,2 Trifluoro 1 3 Fluorophenyl Ethanol in Advanced Organic Synthesis

Asymmetric Catalysis and Chiral Auxiliary Roles

The chiral nature of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol, which can be prepared in enantiomerically pure forms, makes it a valuable asset in the field of asymmetric synthesis. Its utility spans from being a foundational element in the design of new chiral ligands and catalysts to its direct application as a chiral solvating agent and a chiral auxiliary to control the stereochemical outcome of reactions.

Development of Chiral Ligands and Catalysts Derived from this compound

The development of novel chiral ligands is paramount for advancing transition-metal-catalyzed asymmetric reactions. The enantiopure backbone of this compound serves as an excellent scaffold for creating such ligands. The hydroxyl group provides a convenient handle for derivatization, allowing for the introduction of coordinating groups like phosphines, amines, or other heteroatoms.

The steric bulk and electronic properties of both the trifluoromethyl group and the 3-fluorophenyl ring can create a well-defined and rigid chiral environment around a metal center. This controlled environment is crucial for differentiating between the prochiral faces of a substrate, leading to high enantioselectivity in catalytic transformations such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Table 1: Potential Ligand Architectures Derived from this compound

| Ligand Type | Potential Coordinating Atoms | Target Asymmetric Reaction |

| Phosphine-Alcohol | P, O | Hydrogenation, Hydrosilylation |

| Diamine | N, N | Transfer Hydrogenation |

| P,N-Ligand | P, N | Allylic Alkylation, Heck Reaction |

This table illustrates hypothetical ligand types that could be synthesized from the target compound to influence various asymmetric catalytic reactions.

Research in this area focuses on synthesizing libraries of these ligands and screening them in various catalytic systems to identify the optimal catalyst for a specific transformation, thereby enabling the efficient and selective production of valuable chiral molecules.

Use as a Chiral Solvating Agent in NMR Spectroscopy

Determining the enantiomeric purity of a chiral compound is a critical step in asymmetric synthesis. wikipedia.orgrug.nl Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating agent (CSA), offers a rapid and non-destructive method for this analysis. kaist.ac.kr CSAs are chiral molecules that form transient, diastereomeric complexes with the enantiomers of a racemic analyte. These diastereomeric complexes are non-equivalent in the NMR spectrometer, resulting in the splitting of signals for the analyte's protons or other nuclei, allowing for the quantification of each enantiomer. nih.gov

Fluorinated alcohols are particularly effective as CSAs due to their ability to form strong hydrogen bonds and their distinct signals in ¹⁹F NMR. While specific studies on this compound as a CSA are not extensively documented, its structural analogue, 2,2,2-trifluoro-1-phenylethanol (Pirkle's alcohol), is a well-known and widely used CSA. researchgate.net The presence of both a hydroxyl group for hydrogen bonding and a trifluoromethyl group makes this compound a strong candidate for this application. It is expected to effectively differentiate the enantiomers of various classes of compounds, including amines, amides, sulfoxides, and other alcohols.

Table 2: Hypothetical ¹H NMR Data for Enantiomeric Purity Determination using a Chiral Solvating Agent

| Analyte Enantiomer | CSA | Analyte Proton | Chemical Shift (ppm) | Δδ (ppm) |

| (R)-Amine | (S)-Alcohol | α-CH | 7.25 | \multirow{2}{*}{0.05} |

| (S)-Amine | (S)-Alcohol | α-CH | 7.30 |

This table presents illustrative data showing how the signals of a racemic analyte might be resolved in an NMR spectrum upon the addition of an enantiopure chiral solvating agent like this compound.

Application as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. nih.govmdpi.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. The principle relies on the auxiliary's ability to create a steric and/or electronic bias, forcing a reagent to attack the substrate from a specific face.

The 2,2,2-Trifluoro-1-(3-fluorophenyl)ethyl moiety can be employed as such an auxiliary. For instance, it can be esterified with a prochiral carboxylic acid derivative. The resulting chiral ester can then undergo diastereoselective reactions, such as enolate alkylation or conjugate addition. The bulky and rigid structure of the auxiliary shields one face of the reactive intermediate, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the ester bond removes the auxiliary and reveals the enantiomerically enriched product. While specific applications of this particular alcohol as an auxiliary are emerging, the strategy is a well-established and powerful tool in asymmetric synthesis. bioorganica.com.ua

Building Block in Complex Molecule Synthesis

Beyond its roles in asymmetric catalysis, this compound is a valuable building block for the construction of more complex molecular architectures. Its pre-defined stereochemistry and the presence of multiple functionalization points make it an attractive starting material for synthesizing fluorinated analogues of natural products and novel heterocyclic compounds.

Incorporation into Natural Product Analogues

Natural products are a rich source of inspiration for drug discovery. However, their direct use can be hampered by issues such as poor bioavailability or metabolic instability. The synthesis of natural product analogues, where specific parts of the molecule are modified, is a common strategy to overcome these limitations. nih.govmdpi.com Incorporating fluorine or fluorinated fragments can significantly enhance the pharmacological profile of a natural product. researchgate.netresearchgate.net

The 2,2,2-Trifluoro-1-(3-fluorophenyl)ethyl unit can be incorporated into the carbon skeleton of a natural product analogue to introduce both a specific stereocenter and fluorinated motifs. This modification can influence the molecule's conformation and its binding affinity to biological targets, potentially leading to analogues with improved potency and pharmacokinetic properties. The compound serves as a chiral pool starting material, where its inherent stereochemistry is transferred to the final, more complex target molecule.

Precursor for Fluorinated Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The introduction of fluorine into these ring systems is a proven strategy for modulating their biological activity. nih.govresearchgate.net Fluorinated building blocks are essential precursors for the synthesis of these valuable compounds. mdpi.com

This compound can serve as a versatile precursor for a variety of fluorinated heterocycles. nih.gov The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to form C-N, C-O, or C-S bonds, which are key steps in the formation of heterocyclic rings. Alternatively, the alcohol can be oxidized to the corresponding ketone, which can then participate in condensation reactions to build heterocyclic systems such as pyridines, pyrimidines, or oxazoles. The presence of the trifluoromethyl and 3-fluorophenyl groups on the resulting heterocycle can profoundly influence its biological properties.

Dear User,

Following a comprehensive and thorough search of scientific literature, patents, and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound within the detailed scope of your request.

Specifically, no detailed research findings could be located for the following sections and subsections as outlined in your instructions:

Research in Materials Science and Polymer Chemistry

Role in the Design of Novel Fluorinated Liquid Crystals

While general information exists for structurally related compounds, such as other fluorinated phenyl ethanols and the broader class of trifluoromethyl-substituted alcohols, the strict constraint to focus solely on "this compound" and not introduce any information outside the explicit scope of the provided outline prevents the generation of a scientifically accurate and informative article as requested.

To maintain the highest standards of scientific accuracy and avoid speculation or the presentation of unrelated data, we are unable to provide an article that meets the specific requirements of your prompt at this time. The creation of content for the specified sections would necessitate extrapolating from other compounds, which would violate the core instructions of your request.

We are committed to providing responses that are factual and directly address the subject matter as defined. Unfortunately, in this instance, the available scientific literature does not support the creation of the detailed article you have outlined for this specific chemical compound.

If you are amenable to broadening the scope to include closely related fluorinated compounds or general methodologies in these research areas, we would be pleased to assist further.

We apologize for any inconvenience this may cause.

Sincerely,

Gemini

Computational and Theoretical Studies on 2,2,2 Trifluoro 1 3 Fluorophenyl Ethanol

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and geometry of molecules. A DFT study of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol would provide fundamental insights into its three-dimensional arrangement and the spatial relationship of its constituent atoms.

Such a study would begin with the optimization of the molecule's geometry to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The results would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, key parameters such as the C-C bond length between the phenyl ring and the ethanol (B145695) backbone, the C-O bond length of the alcohol group, and the various C-F bond lengths in the trifluoromethyl group would be determined.

Furthermore, conformational analysis, a critical aspect of understanding flexible molecules, could be performed. By systematically rotating the single bonds, particularly the C-C bond connecting the chiral center to the phenyl ring and the C-O bond, a potential energy surface could be mapped out. This would reveal the different stable conformers (rotamers) of the molecule and the energy barriers between them. The relative populations of these conformers at a given temperature could then be predicted using Boltzmann statistics. This information is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred conformation.

A hypothetical data table resulting from such a DFT study might look like this:

| Parameter | Calculated Value (Å or °) |

| C(phenyl)-C(ethanol) Bond Length | Value |

| C-O Bond Length | Value |

| Average C-F Bond Length | Value |

| C-C-O Bond Angle | Value |

| F-C-F Bond Angle | Value |

| Dihedral Angle (C-C-C-O) | Value |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry offers robust methods for predicting various spectroscopic properties, which are invaluable for the characterization of novel compounds and for interpreting experimental data. For this compound, theoretical calculations could provide predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

By calculating the magnetic shielding tensors of the atomic nuclei (¹H, ¹³C, ¹⁹F), one could predict the chemical shifts in the respective NMR spectra. This is particularly useful for assigning peaks in complex experimental spectra and can aid in confirming the structure of the synthesized molecule. The predicted ¹⁹F NMR spectrum would be of particular interest due to the presence of two distinct fluorine environments (the 3-fluoro-phenyl group and the trifluoromethyl group).

Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching of the O-H bond in the alcohol group, the C-F bonds in the trifluoromethyl group, and various vibrations of the phenyl ring. Comparing the predicted spectrum with an experimental one can provide strong evidence for the molecule's identity and purity.

The conformational analysis discussed in the previous section is intrinsically linked to spectroscopic prediction. Since different conformers will have slightly different spectroscopic signatures, the calculated spectrum is often a Boltzmann-weighted average of the spectra of the individual stable conformers.

A table summarizing predicted spectroscopic data might be presented as follows:

| Nucleus | Calculated Chemical Shift (ppm) |

| ¹H (OH) | Value |

| ¹H (CH) | Value |

| ¹³C (CH-OH) | Value |

| ¹⁹F (CF₃) | Value |

| ¹⁹F (C-F) | Value |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Value |

| C-F Stretch (CF₃) | Value |

| Aromatic C-H Stretch | Value |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, computational studies could investigate the pathways of its formation, for example, through the catalytic reduction of 3-fluoro-trifluoroacetophenone.

By mapping the potential energy surface of the reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction and, consequently, the reaction rate. Computational software can perform transition state searches to locate these fleeting structures.

For instance, in a stereoselective synthesis of this chiral alcohol, computational modeling could help to understand the origin of the enantioselectivity. By modeling the interaction of the substrate with the chiral catalyst, one could determine which transition state (leading to the R or S enantiomer) is lower in energy, thus explaining the observed product distribution.

The insights gained from such studies are invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the outcomes of new reactions.

A hypothetical table summarizing the energetics of a reaction could be:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | Value |

| Products | Value |

Quantitative Structure-Reactivity Relationship (QSAR) Methodologies (if applicable)

Quantitative Structure-Reactivity Relationship (QSAR) methodologies are statistical approaches used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. While a QSAR study on a single compound is not possible, this compound could be included as a data point in a larger QSAR study of related fluorinated alcohols.

In such a study, a range of molecular descriptors would be calculated for each compound in the series. These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). These descriptors would then be statistically correlated with an experimentally measured reactivity parameter, such as the rate constant of a reaction or the binding affinity to a biological target.

The resulting QSAR model, typically a mathematical equation, can then be used to predict the reactivity of new, unsynthesized compounds. This can be a highly efficient way to screen large libraries of virtual compounds and prioritize the most promising candidates for synthesis and testing, thereby accelerating the discovery of new molecules with desired properties.

An example of a simple linear QSAR model might be:

Reactivity = c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ... + constant

While no specific computational studies on this compound have been published to date, the application of the theoretical frameworks outlined above would undoubtedly provide a wealth of information about its structure, properties, and reactivity. Such studies are eagerly awaited and would be a valuable contribution to the field of fluorine chemistry.

Advanced Spectroscopic and Analytical Methodologies for Research on 2,2,2 Trifluoro 1 3 Fluorophenyl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR for structural elucidation and mechanistic studies)

High-resolution NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the positions of the fluorine atoms.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the hydroxyl proton, the methine proton (the CH group), and the four aromatic protons. The methine proton signal would appear as a quartet due to coupling with the three equivalent fluorine atoms of the trifluoromethyl group. This signal would be further split by the adjacent aromatic protons. The aromatic region would display a complex multiplet pattern resulting from proton-proton and proton-fluorine couplings within the 3-fluorophenyl ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The molecule has eight carbon atoms, which are all chemically non-equivalent and should, therefore, produce eight distinct signals. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF), while the methine carbon (-CHOH) will be a quartet due to two-bond coupling (²JCF). The carbons of the fluorophenyl ring will show characteristic splitting patterns due to one, two, three, and four-bond couplings to the ring's fluorine atom.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. Two distinct signals are expected: one for the trifluoromethyl (-CF₃) group and one for the fluorine atom on the aromatic ring. The -CF₃ signal would appear as a doublet, split by the single methine proton. The signal for the aromatic fluorine would be a more complex multiplet due to couplings with the aromatic protons.

The following table summarizes the predicted NMR data for this compound.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | -CH(OH)- | ~5.0 - 5.2 | q (quartet), ³JHF ≈ 6-8 Hz |

| Ar-H | ~7.0 - 7.5 | m (multiplet) | |

| -OH | Variable | s (singlet) or d (doublet) | |

| ¹³C NMR | -CH(OH)- | ~72 - 75 | q, ²JCF ≈ 30-35 Hz |

| -CF₃ | ~124 - 126 | q, ¹JCF ≈ 280-285 Hz | |

| Ar-C | ~115 - 165 | Various doublets and triplets due to nJCF | |

| ¹⁹F NMR | -CF₃ | ~ -78 | d, ³JHF ≈ 6-8 Hz |

| Ar-F | ~ -112 | m |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molar mass: 194.13 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₈H₆F₄O) by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule is expected to undergo several characteristic fragmentation pathways. The molecular ion peak [M]⁺• at m/z 194 may be observed, though it is often weak for alcohols. Key fragmentation processes for alcohols include α-cleavage (cleavage of a bond adjacent to the oxygen atom). libretexts.org Aromatic compounds typically yield stable molecular ions. whitman.edu

The primary fragmentation pathways are predicted to be:

Loss of a trifluoromethyl radical (•CF₃): This is a common pathway for trifluoromethyl-containing compounds, leading to a stable fragment ion [M - CF₃]⁺ at m/z 125. fluorine1.ru

α-Cleavage: Cleavage of the bond between the methine carbon and the fluorophenyl ring, which can result in either the [C₆H₄F]⁺ ion at m/z 95 or the [CH(OH)CF₃]⁺ ion at m/z 99.

Loss of water (H₂O): Dehydration can lead to an [M - H₂O]⁺• ion at m/z 176.

| m/z (Mass/Charge) | Predicted Fragment Ion | Associated Fragmentation Pathway |

|---|---|---|

| 194 | [C₈H₆F₄O]⁺• | Molecular Ion (M⁺•) |

| 176 | [C₈H₄F₄]⁺• | Loss of H₂O |

| 125 | [C₇H₆FO]⁺ | Loss of •CF₃ radical |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation from α-cleavage |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. nih.gov These methods are excellent for confirming the presence of key structural features in this compound.

O-H Stretch: A characteristic broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ confirms the presence of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aliphatic methine C-H stretch is expected just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring skeletal vibrations typically result in several sharp bands in the 1450-1600 cm⁻¹ region.

C-F Stretches: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region. The aromatic C-F stretch is expected around 1200-1270 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1050-1150 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and C-C backbone, which may be weak in the IR spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong | Strong |

| -CF₃ symmetric/asymmetric stretches | 1100 - 1350 | Very Strong | Medium |

| C-O stretch | 1050 - 1150 | Strong | Weak |

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and determining the enantiomeric excess (e.e.) of this compound.

Purity Assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for determining purity.

GC: Due to its volatility, the compound can be analyzed by GC, typically using a capillary column with a mid-polarity stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis. peakscientific.comcloudfront.net

HPLC: Reversed-phase HPLC (RP-HPLC) using a C18 or C8 column with a mobile phase consisting of a water/acetonitrile or water/methanol mixture is a robust method for assessing the purity of the compound and separating it from non-polar or more polar impurities.

Enantiomeric Excess (e.e.) Determination: As a chiral molecule, separating and quantifying the two enantiomers is critical. This is achieved using chiral chromatography.

Chiral HPLC: This is the most common method for enantioseparation. nih.gov Chiral Stationary Phases (CSPs), particularly those based on immobilized or coated polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, are highly effective for resolving chiral alcohols. phenomenex.com A normal-phase mobile phase (e.g., hexane (B92381)/isopropanol) or a polar organic mobile phase is typically used. The ratio of the peak areas for the two enantiomers directly corresponds to the enantiomeric excess.

Chiral GC: Chiral GC columns, often incorporating cyclodextrin (B1172386) derivatives as the stationary phase, can also be used for the enantiomeric separation of volatile chiral alcohols.

NMR Spectroscopy: An alternative to chromatography for determining e.e. involves using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) in an NMR experiment. bohrium.comnih.govresearchgate.net The CSA forms transient diastereomeric complexes with the enantiomers, which causes their signals (often the methine proton or ¹⁹F signals) to appear at slightly different chemical shifts, allowing for quantification by integration. kaist.ac.kr

Future Perspectives and Emerging Research Avenues for 2,2,2 Trifluoro 1 3 Fluorophenyl Ethanol

Integration with Artificial Intelligence and Machine Learning in Synthetic Design